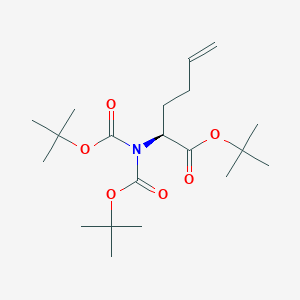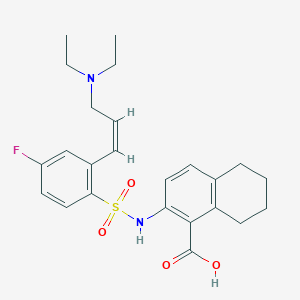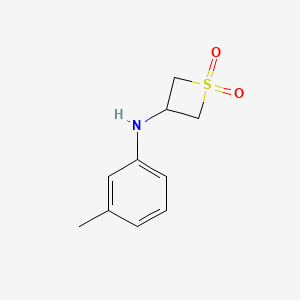
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of (2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves several steps One common method includes the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an amide intermediate This intermediate is then cyclized to form the pyrrolidine ring, followed by oxidation to introduce the ketone group at the 5-position
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the pyrrolidine ring and carboxylic acid group.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the methoxyphenyl group.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group instead of the carboxylic acid and pyrrolidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
(2S)-3-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-10(14)13-11(9)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)(H,15,16)/t9?,11-/m0/s1 |
InChI-Schlüssel |
UMYVWXULTPARSE-UMJHXOGRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2CC(=O)N[C@@H]2C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)



![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)

![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)
